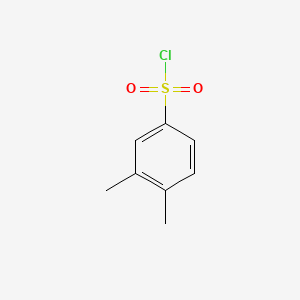

3,4-Dimethylbenzenesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2S/c1-6-3-4-8(5-7(6)2)12(9,10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMQPRPJIWTNAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395082 | |

| Record name | 3,4-dimethylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2905-30-8 | |

| Record name | 3,4-Dimethylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2905-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-dimethylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide to the Physical Properties of 3,4-Dimethylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3,4-Dimethylbenzenesulfonyl chloride (CAS No. 2905-30-8). The information is intended to support research, development, and quality control activities involving this compound. All quantitative data is presented in a clear, tabular format for ease of reference. Detailed experimental protocols for the determination of key physical properties are also provided.

Core Physical Properties

The physical characteristics of this compound are fundamental to its handling, storage, and application in synthetic chemistry.

Quantitative Data Summary

The table below summarizes the key physical properties of this compound.

| Physical Property | Value |

| Molecular Formula | C₈H₉ClO₂S |

| Molecular Weight | 204.67 g/mol [1] |

| Melting Point | 118-120 °C[2][3][4] |

| Boiling Point | 295 °C[2][3][4] |

| Density | 1.29 g/cm³[3][4] |

| Appearance | Off-white to light brown solid[2][3] |

| Solubility | Reacts with water |

| Storage | Inert atmosphere, room temperature[1] |

Experimental Protocols

Standard laboratory procedures are employed to determine the physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.[5]

Methodology:

-

Sample Preparation: A small amount of the finely powdered solid is introduced into a capillary tube, which is sealed at one end. The tube is then gently tapped to pack the sample at the bottom.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, adjacent to a calibrated thermometer.[3]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point of the substance.[3] For a pure compound, this range is typically narrow.[5]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For a solid compound like this compound, this would be determined at a reduced pressure to avoid decomposition at high temperatures.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the substance is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the sample.[2]

-

Apparatus Setup: The fusion tube is attached to a thermometer and heated in a suitable heating bath (e.g., Thiele tube with high-boiling point oil).

-

Heating: The apparatus is heated slowly and uniformly.[2]

-

Observation: As the liquid heats, air trapped in the capillary tube will be expelled. The temperature is noted when a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the liquid has equaled the external pressure.[2]

Density Determination of a Solid

The density of a solid is its mass per unit volume.

Methodology (Displacement Method):

-

Mass Measurement: The mass of a sample of the solid is accurately determined using an analytical balance.

-

Volume Measurement: A graduated cylinder is partially filled with a liquid in which the solid is insoluble (and does not react with). The initial volume of the liquid is recorded. The weighed solid is then carefully submerged in the liquid, and the new volume is recorded. The volume of the solid is the difference between the final and initial volume readings.

-

Calculation: The density is calculated by dividing the mass of the solid by its determined volume.

Visualized Workflow: Synthesis of a Dimethylbenzenesulfonyl Chloride

The following diagram illustrates a general synthetic pathway for the preparation of a dimethylbenzenesulfonyl chloride, a logical workflow relevant to the compound .

Caption: Synthetic pathway for Dimethylbenzenesulfonyl Chloride.

References

- 1. 4,4'-DIMETHYLBIPHENYL CAS#: 2905-30-8 [m.chemicalbook.com]

- 2. 2905-30-8 | CAS DataBase [m.chemicalbook.com]

- 3. 3,4-Dimethyl-benzenesulfonyl chloride | CAS: 2905-30-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. Buy 3,5-Dimethylbenzenesulfonyl chloride | 2905-27-3 [smolecule.com]

A Technical Guide to 3,4-Dimethylbenzenesulfonyl Chloride (CAS 2905-30-8)

This document serves as an in-depth technical guide on 3,4-Dimethylbenzenesulfonyl chloride, a key organic intermediate for researchers, scientists, and professionals in drug development. It covers the compound's physicochemical properties, spectroscopic profile, synthesis, reactivity, and safety protocols.

Chemical and Physical Properties

This compound is an aromatic sulfonyl chloride compound. The presence of the reactive sulfonyl chloride group makes it a valuable electrophile for introducing the 3,4-dimethylbenzenesulfonyl moiety into various molecules. Its key physical and chemical data are summarized below.

| Property | Data | Reference(s) |

| CAS Number | 2905-30-8 | [1][2][3] |

| Molecular Formula | C₈H₉ClO₂S | [1][4][5] |

| Molecular Weight | 204.67 g/mol | [4][5] |

| IUPAC Name | 3,4-dimethylbenzene-1-sulfonyl chloride | [1] |

| Synonyms | 3,4-Dimethylphenylsulfonyl chloride, o-Xylene-4-sulfonyl chloride | [3] |

| Physical Form | Solid | [6] |

| Melting Point | 118-120 °C (lit.) | [5] |

| Boiling Point | 295.6 °C at 760 mmHg | |

| Solubility | Soluble in many organic solvents; reacts with water and alcohols. |

Spectroscopic Profile

While full experimental spectra are not widely published in public databases, they may be available from commercial suppliers.[2] The expected spectroscopic characteristics based on the compound's structure are detailed below.

Table 2.1: Predicted ¹H NMR Spectroscopic Data (CDCl₃)

| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment Description |

|---|---|---|

| ~ 7.8-8.0 | d | Aromatic H ortho to -SO₂Cl group |

| ~ 7.6-7.8 | s | Aromatic H between two methyl groups |

| ~ 7.3-7.5 | d | Aromatic H ortho to a methyl group |

| ~ 2.4 | s | Singlet for one -CH₃ group |

| ~ 2.3 | s | Singlet for the other -CH₃ group |

Table 2.2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃)

| Predicted Chemical Shift (δ) ppm | Assignment Description |

|---|---|

| ~ 145-150 | Aromatic C attached to -SO₂Cl |

| ~ 135-145 | Aromatic C's attached to methyl groups |

| ~ 125-135 | Aromatic CH carbons |

| ~ 19-21 | Methyl carbons (-CH₃) |

Table 2.3: Key FTIR Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~ 1370-1390 | Strong | Asymmetric S=O stretch |

| ~ 1170-1190 | Strong | Symmetric S=O stretch |

| ~ 810-840 | Medium | C-H out-of-plane bend (Aromatic) |

| ~ 550-600 | Medium | C-S stretch |

Table 2.4: Predicted Mass Spectrometry Data

| m/z Value | Proposed Fragment/Ion | Notes |

|---|---|---|

| 204/206 | [M]⁺ | Molecular ion peak with a ~3:1 ratio, characteristic of a single chlorine atom. |

| 169 | [M-Cl]⁺ | Loss of chlorine atom, a common fragmentation pathway. |

| 105 | [C₈H₉]⁺ | Dimethyl tropylium or related cation. |

Synthesis and Experimental Protocols

This compound is typically synthesized via the chlorosulfonation of o-xylene. The following sections provide a representative workflow and detailed experimental protocols for its synthesis and a key subsequent reaction.

Caption: General workflow for the synthesis of this compound.

Representative Protocol for Synthesis

This protocol is adapted from established methods for preparing substituted benzenesulfonyl chlorides.

-

Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas.

-

Reaction: The flask is charged with chlorosulfonic acid (approx. 4-5 molar equivalents) and cooled in an ice-water bath to 0-5 °C.

-

Addition: o-Xylene (1 molar equivalent) is added dropwise from the dropping funnel over 1-2 hours, ensuring the internal temperature is maintained below 10 °C.

-

Stirring: After the addition is complete, the mixture is stirred at room temperature for 2-3 hours until the evolution of HCl gas subsides.

-

Work-up: The reaction mixture is poured slowly and carefully onto a stirred mixture of crushed ice and water.

-

Isolation: The precipitated white solid is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.

-

Drying: The crude product is dried, for instance, by pressing on a porous plate or drying in a vacuum desiccator over a suitable desiccant. The crude material can often be used directly or recrystallized from a suitable solvent like benzene or hexane if higher purity is required.

Representative Protocol for Sulfonamide Synthesis

This protocol illustrates the primary use of this compound in forming a sulfonamide bond, a cornerstone reaction in drug development.[7]

-

Setup: A round-bottom flask is charged with a primary or secondary amine (1 molar equivalent), a suitable solvent (e.g., dichloromethane or THF), and a base such as triethylamine or pyridine (1.5-2 molar equivalents).

-

Cooling: The mixture is cooled to 0 °C in an ice bath.

-

Addition: A solution of this compound (1.1 molar equivalents) in the same solvent is added dropwise to the stirred amine solution.

-

Reaction: The reaction is allowed to warm to room temperature and stirred for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is washed sequentially with dilute acid (e.g., 1M HCl) to remove excess base, followed by saturated sodium bicarbonate solution, and finally brine.

-

Isolation: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The resulting crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization.

Chemical Reactivity and Applications

The chemistry of this compound is dominated by the electrophilic nature of the sulfur atom. It readily reacts with a wide range of nucleophiles.

Caption: Primary reaction pathways for this compound with nucleophiles.

-

Sulfonamide Formation: Its most significant application is the reaction with primary and secondary amines to yield sulfonamides. The sulfonamide functional group is a prevalent scaffold in medicinal chemistry, found in a wide range of therapeutic agents including antibiotics, diuretics, and anticonvulsants.[8]

-

Sulfonate Ester Formation: Reaction with alcohols produces sulfonate esters. These esters are excellent leaving groups in nucleophilic substitution reactions, making them useful intermediates in multi-step organic synthesis.

-

Applications in Drug Discovery: The 3,4-dimethylphenyl group can be used to probe steric and electronic interactions within a biological target's binding pocket. Modifying lead compounds with this group can influence a molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability.

Safety and Handling

This compound is a corrosive and moisture-sensitive chemical that requires careful handling.

Table 5.1: GHS Hazard Information

| Category | Code | Statement |

|---|---|---|

| Pictogram | GHS05 | Corrosion |

| Signal Word | Danger | |

| Hazard Statement | H314 | Causes severe skin burns and eye damage. |

| Precautionary | P260 | Do not breathe dust/fume/gas/mist/vapours/spray. |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| Precautionary | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Precautionary | P310 | Immediately call a POISON CENTER/doctor. |

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Handlers must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It should be stored under an inert atmosphere (e.g., nitrogen or argon) as it is sensitive to moisture.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Due to its reactivity with water, quenching procedures should be performed with caution.

References

- 1. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. 2905-30-8|this compound|BLD Pharm [bldpharm.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. 2905-30-8 Cas No. | 3,4-Dimethyl-benzenesulfonyl chloride | Matrix Scientific [matrix.staging.1int.co.uk]

- 5. 3,4-Dimethyl-benzenesulfonyl chloride | CAS: 2905-30-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. This compound | 2905-30-8 [sigmaaldrich.com]

- 7. cbijournal.com [cbijournal.com]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

An In-depth Technical Guide to the Synthesis of 3,4-Dimethylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 3,4-dimethylbenzenesulfonyl chloride, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The document details the prevalent synthetic methodology, a complete experimental protocol, and relevant quantitative data.

Introduction

This compound is an organic compound widely utilized as a reagent in the synthesis of sulfonamides and sulfonate esters. Its derivatives are explored for a range of biological activities, making it a valuable building block in medicinal chemistry and drug discovery. The primary and most direct route for the synthesis of this compound is the electrophilic aromatic substitution reaction between ortho-xylene (1,2-dimethylbenzene) and chlorosulfonic acid.

Synthetic Pathway: Chlorosulfonation of o-Xylene

The synthesis of this compound is typically achieved through the direct chlorosulfonation of o-xylene. In this reaction, o-xylene is treated with chlorosulfonic acid. The electrophilic sulfur trioxide (SO₃), present in equilibrium with chlorosulfonic acid, attacks the electron-rich aromatic ring of o-xylene. The substitution occurs predominantly at the para position to one of the methyl groups due to steric hindrance and the ortho-, para-directing nature of the alkyl groups. This results in the formation of 3,4-dimethylbenzenesulfonic acid, which is then converted to the corresponding sulfonyl chloride in the presence of excess chlorosulfonic acid.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

The following protocol is a general procedure for the laboratory-scale synthesis of this compound.

Materials and Equipment:

-

o-Xylene

-

Chlorosulfonic acid (freshly distilled is recommended)[1]

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet to a scrubber

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a fume hood, equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a gas trap to absorb the evolved hydrogen chloride gas.

-

Initial Cooling: Place the flask in an ice-water bath and add chlorosulfonic acid (e.g., 3.25 kg for a larger scale reaction, adjust as needed) to the flask.[2] Allow the acid to cool to 0-5 °C.

-

Addition of o-Xylene: Slowly add o-xylene (e.g., 2.65 kg for a larger scale reaction, adjust as needed) dropwise from the dropping funnel to the stirred chlorosulfonic acid.[2] Maintain the reaction temperature between 0-10 °C throughout the addition. The addition of o-xylene to chlorosulfonic acid is a highly exothermic reaction that generates a significant amount of HCl gas.[1]

-

Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 15-20 °C) for a period of time (e.g., 30 minutes) to ensure the reaction goes to completion.[2] The completion of the reaction can be monitored by observing the cessation of HCl evolution.[1]

-

Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with stirring.[1][3][4] This step should be performed in a fume hood as it will generate more HCl fumes. The product, this compound, will precipitate as a solid or an oil.

-

Extraction: Extract the product with a suitable organic solvent such as dichloromethane or diethyl ether.[5] Collect the organic layer.

-

Washing: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[5]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[5] Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.

-

Purification (Optional): The crude this compound can be further purified by recrystallization from a suitable solvent or by vacuum distillation.

Caption: A typical experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₉ClO₂S | [6] |

| Molecular Weight | 204.67 g/mol | [6] |

| CAS Number | 2905-30-8 | [6] |

| Appearance | Solid | |

| Purity (Typical) | 98% | [6] |

Safety and Handling

-

Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing large amounts of heat and toxic gases. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

-

o-Xylene is a flammable liquid and is harmful if inhaled or absorbed through the skin.

-

This compound is a corrosive solid and can cause severe skin burns and eye damage. It is also a lachrymator (tear-inducing).

-

The reaction generates hydrogen chloride gas , which is toxic and corrosive. The reaction must be carried out in a fume hood, and the evolved gas should be scrubbed.

Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The synthesis of this compound via the chlorosulfonation of o-xylene is a well-established and efficient method. Careful control of the reaction conditions, particularly temperature, is crucial for achieving a good yield and purity of the product. Adherence to strict safety protocols is paramount due to the hazardous nature of the reagents involved. This guide provides a solid foundation for researchers and professionals to safely and effectively synthesize this important chemical intermediate.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN108084062A - A kind of preparation method of 2,4- disubstituted benzenes sulfonic acid chloride - Google Patents [patents.google.com]

- 3. orgsyn.org [orgsyn.org]

- 4. prepchem.com [prepchem.com]

- 5. rsc.org [rsc.org]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to the Structure Elucidation of 3,4-Dimethylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 3,4-dimethylbenzenesulfonyl chloride, a key intermediate in organic synthesis. This document outlines the spectroscopic data, experimental protocols, and logical framework required for the unequivocal identification and characterization of this compound.

Introduction

This compound (DMBSC) is an organic compound with the chemical formula C₈H₉ClO₂S.[1] Its structure consists of a benzene ring substituted with two methyl groups at the 3 and 4 positions and a sulfonyl chloride functional group. The accurate elucidation of its structure is paramount for its application in research and development, particularly in the synthesis of sulfonamides and other derivatives with potential pharmaceutical applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 2905-30-8 | [1] |

| Molecular Formula | C₈H₉ClO₂S | [1] |

| Molecular Weight | 204.67 g/mol | [2] |

| Appearance | Solid | [3] |

| Purity | 98% | [1] |

Structure Elucidation Workflow

The structural confirmation of this compound relies on a combination of spectroscopic techniques and a logical deductive process. The general workflow for its structure elucidation is outlined in the diagram below.

References

Spectroscopic Data for 3,4-Dimethylbenzenesulfonyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3,4-dimethylbenzenesulfonyl chloride, a key intermediate in organic synthesis and drug discovery. Due to the limited availability of experimentally derived public data for this specific compound, this guide presents predicted spectroscopic data based on the analysis of analogous compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate laboratory work.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These predictions are derived from established principles of spectroscopy and data from structurally similar molecules.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-7.9 | d | 1H | Ar-H (ortho to SO₂Cl) |

| ~7.7 | dd | 1H | Ar-H (ortho to SO₂Cl and meta to CH₃) |

| ~7.3 | d | 1H | Ar-H (ortho to CH₃ and meta to SO₂Cl) |

| ~2.3 | s | 3H | Ar-CH₃ |

| ~2.3 | s | 3H | Ar-CH₃ |

Predicted ¹³C NMR Data (CDCl₃, 101 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~145 | Ar-C (ipso to SO₂Cl) |

| ~144 | Ar-C (ipso to CH₃) |

| ~138 | Ar-C (ipso to CH₃) |

| ~134 | Ar-CH |

| ~130 | Ar-CH |

| ~127 | Ar-CH |

| ~20 | Ar-CH₃ |

| ~20 | Ar-CH₃ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2980-2880 | Medium-Weak | Aliphatic C-H Stretch (CH₃) |

| ~1600-1450 | Medium-Strong | Aromatic C=C Stretch |

| ~1380-1360 | Strong | SO₂ Asymmetric Stretch |

| ~1190-1170 | Strong | SO₂ Symmetric Stretch |

| ~850-800 | Strong | C-H Bending (Aromatic) |

| ~600-500 | Strong | S-Cl Stretch |

Predicted Mass Spectrometry (MS) Data

| m/z | Ion |

| 204/206 | [M]⁺ (Molecular Ion with ³⁵Cl/³⁷Cl isotopes) |

| 139 | [M - SO₂Cl]⁺ |

| 105 | [C₈H₉]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Co-add 16-64 scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 45° pulse angle and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) will be necessary to obtain a spectrum with an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film): Dissolve a small amount of this compound in a volatile solvent such as dichloromethane or acetone.

-

Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

-

Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer. Electron ionization (EI) is a common technique for this type of molecule.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu) to observe the molecular ion and characteristic fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate and confirm the structure of this compound.

Caption: Workflow of Spectroscopic Analysis.

An In-depth Technical Guide to the Solubility of 3,4-Dimethylbenzenesulfonyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,4-Dimethylbenzenesulfonyl chloride, a pivotal intermediate in organic synthesis. A thorough understanding of its solubility is essential for optimizing reaction conditions, developing robust purification strategies, and ensuring process scalability, particularly in the synthesis of sulfonamide-based compounds. This document collates available physicochemical data, outlines detailed experimental protocols for solubility determination, and presents logical workflows and reaction pathways.

Physicochemical Properties

This compound is a solid at room temperature. Its fundamental properties, which influence its solubility profile, are summarized below.

| Property | Value |

| CAS Number | 2905-30-8 |

| Molecular Formula | C₈H₉ClO₂S |

| Molecular Weight | 204.67 g/mol |

| Appearance | Solid |

| Melting Point | 118-120 °C |

| Synonyms | 3,4-dimethylbenzene-1-sulfonyl chloride |

Solubility Profile

Quantitative, publicly available solubility data for this compound is limited. However, based on the general behavior of aryl sulfonyl chlorides, a qualitative solubility profile can be established. The principle of "like dissolves like" is key; the compound's solubility is dictated by the polarity of the solvent.

Aryl sulfonyl chlorides are generally soluble in a range of aprotic organic solvents. However, they are reactive towards protic solvents such as water, alcohols, and primary or secondary amines, leading to hydrolysis or sulfonamide/sulfonate ester formation, respectively.

Table of Qualitative Solubility Data

| Solvent Class | Representative Solvents | Expected Solubility | Notes |

| Halogenated | Dichloromethane, Chloroform | Soluble | Commonly used as reaction solvents for sulfonamide synthesis.[1] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | THF is a common solvent for reactions involving sulfonyl chlorides.[1] Benzenesulfonyl chloride, a related compound, is soluble in ether.[2] |

| Aromatic | Toluene, Benzene | Soluble | Benzene is a known solvent for the related benzenesulfonyl chloride.[2] |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF) | Soluble | DMF is used as a solvent for sulfonamide synthesis.[1] |

| Protic (Alcohols) | Methanol, Ethanol | Reacts | The sulfonyl chloride group will react with alcohols to form sulfonate esters. |

| Protic (Aqueous) | Water | Reacts | Reacts with water, especially when heated, to form the corresponding sulfonic acid and hydrochloric acid. Fisher Scientific notes it reacts with water.[3] |

Experimental Protocols for Solubility Determination

For instances where quantitative data is required, the isothermal shake-flask method is a reliable and widely accepted technique for determining the thermodynamic solubility of a compound.[4][5][6]

Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected anhydrous organic solvent at a specific temperature.

Materials:

-

This compound

-

High-purity anhydrous organic solvent of interest

-

Temperature-controlled orbital shaker or water bath

-

Glass vials with screw caps or flasks with stoppers

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.45 µm PTFE, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. An amount that is 5-fold the estimated solubility is a good starting point to ensure a solid phase remains at equilibrium.[7]

-

Seal the vials tightly to prevent solvent evaporation.

-

Prepare at least three replicate samples for each solvent.[7]

-

-

Equilibration:

-

Place the sealed vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined time to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[5][7] A preliminary study may be needed to determine the optimal equilibration time.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, dry vial to remove any undissolved microcrystals. This step is critical for accuracy.

-

-

Analysis and Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a suitable analytical method, such as HPLC-UV or GC, to determine the concentration of the solute.

-

Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in appropriate units (e.g., mg/mL, g/100 mL, or mol/L).

-

Visualizations

Workflow for Experimental Solubility Determination

The following diagram illustrates a logical workflow for the experimental determination of solubility using the shake-flask method.

References

- 1. cbijournal.com [cbijournal.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. bioassaysys.com [bioassaysys.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dimethylbenzenesulfonyl Chloride

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the melting and boiling points of 3,4-Dimethylbenzenesulfonyl chloride (CAS No: 2905-30-8), a key intermediate in various organic syntheses. The document outlines the core physical properties, experimental methodologies for their determination, and a logical workflow for its synthesis and characterization.

Core Physicochemical Data

This compound is a solid compound at room temperature.[1] Its key physical properties are summarized below.

| Property | Value |

| Molecular Formula | C₈H₉ClO₂S[2][3][4] |

| Molecular Weight | 204.67 g/mol [2][5] |

| Melting Point | 118-120 °C (lit.)[2] |

| Boiling Point | 295 °C (lit.)[2] |

Experimental Protocols

Detailed methodologies for the determination of melting and boiling points are crucial for verifying the purity and identity of this compound in a laboratory setting.

2.1. Synthesis of this compound (General Method)

The synthesis of aryl sulfonyl chlorides can be achieved through the chlorosulfonation of the corresponding aromatic compound. A general procedure involves reacting 1,2-dimethylbenzene (o-xylene) with chlorosulfonic acid.

-

Reaction Setup: A reaction flask equipped with a dropping funnel and a magnetic stirrer is placed in an ice-water bath to maintain a low temperature.

-

Procedure:

-

1,2-dimethylbenzene is added to the reaction flask.

-

Chlorosulfonic acid is added dropwise from the dropping funnel while stirring vigorously. The temperature is carefully controlled to remain below a specified threshold (e.g., 10-20°C) to prevent side reactions.

-

After the addition is complete, the reaction mixture is stirred for a period to ensure completion.

-

-

Work-up:

-

The reaction mixture is slowly and carefully poured onto crushed ice with stirring.

-

The solid product that precipitates is collected by vacuum filtration.

-

The crude product is washed with cold water and then purified, typically by recrystallization from a suitable solvent.

-

2.2. Determination of Melting Point

The melting point is a critical indicator of purity. The following is a standard protocol using a capillary melting point apparatus.

-

Apparatus: Digital melting point apparatus, capillary tubes (sealed at one end).

-

Procedure:

-

A small amount of the dry, purified this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is increased rapidly to about 15-20 °C below the expected melting point (118 °C).

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid crystal disappears (clear point) are recorded as the melting range. For a pure compound, this range should be narrow.

-

2.3. Determination of Boiling Point

Given the high boiling point of 295 °C, distillation is typically performed under reduced pressure to prevent decomposition. The boiling point at atmospheric pressure can then be extrapolated.

-

Apparatus: Distillation apparatus suitable for vacuum distillation (e.g., Kugelrohr or short-path distillation setup), vacuum pump, manometer.

-

Procedure:

-

A sample of the purified compound is placed in the distillation flask.

-

The system is evacuated to a stable, known pressure (e.g., 10-15 mmHg).

-

The sample is heated gradually.

-

The temperature at which the liquid boils and its vapor condenses is recorded, along with the corresponding pressure.

-

A pressure-temperature nomograph can be used to convert the observed boiling point at reduced pressure to the normal boiling point at atmospheric pressure (760 mmHg).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from the synthesis of this compound to the final characterization of its physical properties.

Caption: Synthesis and property determination workflow.

References

- 1. Hit2Lead | this compound | CAS# 2905-30-8 | MFCD00625742 | BB-3002405 [hit2lead.com]

- 2. 3,4-Dimethyl-benzenesulfonyl chloride | CAS: 2905-30-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. 2905-30-8 Cas No. | 3,4-Dimethyl-benzenesulfonyl chloride | Matrix Scientific [matrix.staging.1int.co.uk]

- 5. 3,5-Dimethylbenzenesulfonyl chloride | C8H9ClO2S | CID 2736235 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Chemical Sentinel: An In-depth Technical Guide to the Stability of 3,4-Dimethylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical stability of 3,4-Dimethylbenzenesulfonyl chloride. Due to its importance as a reagent in organic synthesis, particularly in the pharmaceutical industry, a thorough understanding of its stability profile is critical for ensuring reaction efficiency, product purity, and safe handling. This document details the compound's reactivity, degradation pathways, and recommended storage conditions. It also provides detailed experimental protocols for stability assessment and visual representations of key chemical processes.

Core Chemical Stability Profile

This compound is a crystalline solid that is sensitive to moisture, heat, and nucleophilic attack. Its stability is intrinsically linked to the electrophilic nature of the sulfonyl chloride functional group. The presence of two electron-donating methyl groups on the benzene ring slightly modulates this reactivity compared to unsubstituted benzenesulfonyl chloride.

Key Stability Considerations:

-

Moisture Sensitivity: The primary degradation pathway for this compound is hydrolysis in the presence of water, leading to the formation of the corresponding 3,4-Dimethylbenzenesulfonic acid and hydrochloric acid. This reaction is generally facile and can occur with atmospheric moisture.

-

Incompatibilities: This compound is incompatible with strong nucleophiles, such as amines and alcohols, with which it will readily react to form sulfonamides and sulfonate esters, respectively. It is also incompatible with strong bases and oxidizing agents.

Quantitative Stability Data

Direct quantitative stability data for this compound is limited in the available scientific literature. However, data from studies on closely related substituted benzenesulfonyl chlorides can provide valuable insights into its expected reactivity. The following table summarizes kinetic data for the hydrolysis of various benzenesulfonyl chloride derivatives.

| Compound | Solvent System | Temperature (°C) | Rate Constant (k, s⁻¹) | Reference |

| Benzenesulfonyl chloride | Water | 25 | 3.3 x 10⁻⁴ | [1] |

| 4-Methylbenzenesulfonyl chloride | Water | 25 | 1.5 x 10⁻⁴ | [1] |

| 4-Nitrobenzenesulfonyl chloride | Water | 25 | 4.8 x 10⁻³ | [1] |

| 2,4,6-Trimethylbenzenesulfonyl chloride | Water | 25 | 1.0 x 10⁻³ | [2] |

Note: The rate constants for hydrolysis are influenced by the electronic effects of the substituents on the benzene ring. Electron-donating groups, like the methyl groups in this compound, are expected to slightly decrease the rate of hydrolysis compared to the unsubstituted benzenesulfonyl chloride due to stabilization of the electron-deficient sulfur atom.

Degradation Pathways

The principal degradation pathway for this compound is hydrolysis. The mechanism involves a nucleophilic attack of water on the electrophilic sulfur atom of the sulfonyl chloride group.

Caption: Hydrolysis mechanism of this compound.

Recommended Storage and Handling

To ensure the long-term stability and purity of this compound, the following storage and handling procedures are recommended:

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from moisture and direct sunlight. Storage under an inert atmosphere (e.g., nitrogen or argon) is advisable to minimize contact with atmospheric moisture.

-

Handling: Handle in a fume hood using appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of a spill, avoid direct contact with water.

Experimental Protocols for Stability Assessment

The following are detailed methodologies for key experiments to assess the stability of this compound.

Protocol 1: Determination of Hydrolysis Rate by HPLC

This protocol outlines a method to quantify the rate of hydrolysis of this compound.

Workflow:

Caption: Workflow for determining the hydrolysis rate by HPLC.

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 230 nm.

-

Temperature: 25 °C.

Protocol 2: Synthesis of this compound

A general procedure for the synthesis of arylsulfonyl chlorides involves the chlorosulfonation of the corresponding arene.

Caption: Synthesis pathway of this compound.

Procedure:

-

Cool chlorosulfonic acid in an ice bath.

-

Slowly add o-xylene to the cooled chlorosulfonic acid with stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The solid this compound will precipitate.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Conclusion

This compound is a valuable synthetic reagent whose stability is of paramount importance for its effective use. Its primary mode of degradation is hydrolysis, a reaction that can be mitigated by careful exclusion of moisture during storage and handling. While specific quantitative stability data for this particular isomer is scarce, the provided information on related compounds and the detailed experimental protocols for stability assessment offer a robust framework for researchers and drug development professionals to ensure the quality and reliability of this important chemical.

References

An In-depth Technical Guide to the Safe Handling of 3,4-Dimethylbenzenesulfonyl Chloride

This document provides a comprehensive overview of the safety and handling precautions for 3,4-Dimethylbenzenesulfonyl chloride, a chemical intermediate used in various organic synthesis applications. The information is intended for researchers, scientists, and professionals in drug development who may handle this substance.

Hazard Identification and Classification

This compound is a corrosive and hazardous substance. It is classified as a corrosive solid that reacts with water.[1] The primary hazards include severe skin burns, eye damage, and harm if swallowed.[2] Below is a summary of its GHS classification.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |

| Skin Corrosion/Irritation | Category 1B / 1C | H314: Causes severe skin burns and eye damage[2] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |

| Acute Aquatic Hazard | Category 3 | H402: Harmful to aquatic life[2] |

| Corrosive to Metals | Category 1 | H290: May be corrosive to metals |

Signal Word: Danger[2]

Hazard Pictograms:

-

Corrosion

-

Health Hazard

-

Harmful

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is critical for its safe handling and storage.

Table 2: Physical and Chemical Properties of Dimethylbenzenesulfonyl Chloride Isomers

| Property | Value | Source |

| Chemical Name | This compound | [3][4] |

| CAS Number | 2905-30-8 | [1][4] |

| Molecular Formula | C8H9ClO2S | [3][4] |

| Molecular Weight | 204.67 g/mol | [3] |

| Appearance | Solid | [1] |

| Melting Point | 118-120 °C (lit.) | [3] |

| Boiling Point | 295 °C (lit.) | [3] |

| Density | 1.384 g/mL at 25 °C (for Benzenesulfonyl chloride) | [2][5] |

Note: Some data, like density, is provided for the parent compound, benzenesulfonyl chloride, due to limited availability for the specific 3,4-dimethyl isomer.

Toxicological Data

Toxicological information is crucial for assessing health risks. Data for the closely related benzenesulfonyl chloride is presented here to provide context.

Table 3: Acute Toxicity Data for Benzenesulfonyl Chloride (CAS 98-09-9)

| Route of Exposure | Species | Value | Classification |

| Oral | Rat | LD50: 1960 mg/kg | Moderately toxic after single ingestion |

Summary of Toxicological Effects:

-

Ingestion : Harmful if swallowed, causing severe swelling and damage to delicate tissues with a danger of perforation.[2][6] Use of gastric lavage or emesis is contraindicated.[6][7]

-

Inhalation : May cause respiratory irritation.[8][9] If inhaled, remove the person to fresh air and seek immediate medical attention.[2]

-

Skin Contact : Causes severe skin burns.[2] Immediately take off all contaminated clothing and rinse the skin with water.[2]

-

Eye Contact : Causes serious eye damage.[2] Rinse cautiously with water for several minutes and seek immediate medical attention.[2]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure safety.

Handling:

-

Handle only in a well-ventilated area, preferably under a chemical fume hood.[6][7]

-

Avoid contact with skin, eyes, and clothing.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and protective clothing.[2]

-

Wash hands and face thoroughly after handling.[2]

-

Do not eat, drink, or smoke when using this product.[2]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][7]

-

Store locked up.[2]

-

Keep away from incompatible materials such as strong bases and oxidizing agents.[6][7]

Personal Protective Equipment (PPE)

A robust PPE program is mandatory when working with this chemical.

-

Eye/Face Protection : Wear chemical safety goggles and a face shield.[8][9] Use equipment approved under government standards like NIOSH (US) or EN 166 (EU).[6][8]

-

Skin Protection : Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[6] Dispose of contaminated gloves after use in accordance with good laboratory practices.[8]

-

Respiratory Protection : If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for acid gases and particulates.[6]

-

Hygiene Measures : Immediately change contaminated clothing.[2] Handle in accordance with good industrial hygiene and safety practice.[8][9] Ensure that eyewash stations and safety showers are close to the workstation location.[6]

Experimental Protocols: Emergency Procedures

Detailed protocols for emergency situations are critical.

Protocol for Accidental Release or Spill:

-

Evacuation & Isolation : Immediately evacuate personnel from the spill area.[6] Keep people away from and upwind of the spill.[6]

-

Ensure Ventilation : Ensure adequate ventilation in the affected area.[2]

-

Personal Precautions : Wear full PPE, including respiratory protection, to avoid substance contact.[2] Do not breathe vapors or aerosols.[2]

-

Containment : Prevent the product from entering drains or waterways.[2]

-

Cleanup : For solid spills, sweep up and shovel into a suitable, closed container for disposal without creating dust.[8] For liquid spills, absorb with an inert material (e.g., dry sand, Chemizorb®) and collect for disposal.[2][6] Do not expose the spill to water.[6]

-

Decontamination : Clean the affected area thoroughly.[2]

Protocol for First Aid:

-

General Advice : First aiders must protect themselves. Show the Safety Data Sheet (SDS) to the attending physician.[2]

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician immediately.[2][8]

-

Skin Contact : Immediately remove all contaminated clothing. Rinse the skin with plenty of water/shower for at least 15 minutes. Call a physician immediately.[2][6]

-

Eye Contact : Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Call an ophthalmologist immediately.[2][6]

-

Ingestion : Rinse mouth with water. Do NOT induce vomiting due to the risk of perforation.[2] Call a physician immediately. Never give anything by mouth to an unconscious person.[6][8]

Reactivity and Incompatibility

Understanding the chemical's reactivity is key to preventing hazardous incidents.

-

Reactivity : The product is moisture-sensitive and reacts with water, especially hot water, to decompose into hydrochloric acid and benzenesulfonic acid.[2][10]

-

Chemical Stability : Stable under standard ambient conditions (room temperature).[2]

-

Incompatible Materials : Avoid contact with strong oxidizing agents, strong bases (including ammonia and aliphatic amines), and metals.[6][10][11]

-

Hazardous Decomposition Products : Thermal decomposition can release toxic and irritating gases and vapors, including carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas.[6][7][12]

Mandatory Visualizations

The following diagrams illustrate key safety workflows and chemical relationships.

Caption: Workflow for handling a spill of this compound.

Caption: Chemical incompatibilities of this compound.

Disposal Considerations

Waste from this product must be handled as hazardous waste.

-

Dispose of contents and container to an approved waste disposal plant.[2]

-

Do not mix with other waste.[13]

-

Handle uncleaned containers as you would the product itself.[13]

-

Follow all federal, state, and local environmental regulations.[13]

References

- 1. Hit2Lead | this compound | CAS# 2905-30-8 | MFCD00625742 | BB-3002405 [hit2lead.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 3,4-Dimethyl-benzenesulfonyl chloride | CAS: 2905-30-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. angenechemical.com [angenechemical.com]

- 9. angenechemical.com [angenechemical.com]

- 10. BENZENESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. nj.gov [nj.gov]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

Technical Whitepaper: 4-(Chloromethyl)phenyl Methyl Sulfone (C8H9ClO2S)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The IUPAC name for the chemical compound with the formula C8H9ClO2S is 4-(Chloromethyl)phenyl Methyl Sulfone . This compound belongs to the class of sulfones, which are organosulfur compounds containing a sulfonyl functional group attached to two carbon atoms. The sulfone group is a key structural motif in medicinal chemistry, appearing in a number of approved drugs and investigational candidates.[1][2] Its presence can influence a molecule's physicochemical properties, such as polarity, solubility, and metabolic stability, which are critical for pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth overview of 4-(chloromethyl)phenyl methyl sulfone, including its physicochemical properties, a detailed synthesis protocol, and a discussion of its potential relevance in drug design, contextualized within the broader importance of the sulfone moiety.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(chloromethyl)phenyl methyl sulfone is presented in Table 1. This data is essential for researchers working with this compound in a laboratory setting, providing information on its appearance, stability, and solubility.

| Property | Value | Reference |

| Molecular Formula | C8H9ClO2S | [3] |

| Molecular Weight | 204.67 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 98-99 °C | [4] |

| Solubility in Water | Low solubility | [3] |

| Solubility in Organic Solvents | Soluble in dichloromethane | [3] |

| Stability | Stable under normal conditions; may react with strong oxidizing agents | [3] |

Table 1: Physicochemical Properties of 4-(Chloromethyl)phenyl Methyl Sulfone

Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of 4-(chloromethyl)phenyl methyl sulfone, adapted from a general method for preparing phenyl methyl sulfone derivatives.[4]

Materials:

-

4-(Chloromethyl)benzenesulfonyl chloride

-

Sodium sulfite (Na2SO3)

-

Sodium bicarbonate (NaHCO3)

-

Dimethyl sulfate ((CH3)2SO4)

-

Water

-

500 mL three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Standard laboratory glassware for filtration and washing

Experimental Procedure:

-

Reduction of the Sulfonyl Chloride:

-

In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, add sodium sulfite (e.g., 25.2 g) and sodium bicarbonate (e.g., 16.8 g) to water (e.g., 100 mL).

-

Heat the mixture to reflux with stirring until all solids are dissolved.

-

In a separate beaker, dissolve 4-(chloromethyl)benzenesulfonyl chloride (e.g., 19.1 g) in a suitable solvent and add it to the dropping funnel.

-

Add the 4-(chloromethyl)benzenesulfonyl chloride solution dropwise to the refluxing aqueous solution over a period of 30-60 minutes.

-

Continue to reflux the reaction mixture for 4 hours.

-

-

Methylation:

-

After 4 hours of reflux, cool the reaction mixture to 40 °C.

-

Add dimethyl sulfate (e.g., 18.9 g) dropwise via the dropping funnel, maintaining the temperature between 40-45 °C.

-

After the addition is complete, continue to stir the reaction mixture at this temperature for 2.5 hours.

-

Once the methylation is complete, heat the mixture to reflux for an additional hour.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature. A solid precipitate should form.

-

Add 200 mL of water to the flask and stir.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with water to remove any remaining inorganic salts.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield 4-(chloromethyl)phenyl methyl sulfone.

-

Experimental Workflow Diagram

Caption: Synthesis workflow for 4-(chloromethyl)phenyl methyl sulfone.

Role in Drug Design and Development

While specific biological activities or signaling pathway interactions for 4-(chloromethyl)phenyl methyl sulfone are not extensively documented in publicly available literature, the sulfone moiety is a well-established functional group in drug design.[1][2][5] The presence of this group can impart desirable properties to a drug candidate.

The general role and importance of the sulfone group in medicinal chemistry can be summarized as follows:

-

Metabolic Stability: The sulfone group is generally resistant to metabolic degradation, which can lead to an increased half-life of a drug in the body.

-

Hydrogen Bonding: The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, facilitating interactions with biological targets such as enzymes and receptors.

-

Polarity and Solubility: The polar nature of the sulfone group can influence the overall polarity and aqueous solubility of a molecule, which are critical for drug absorption, distribution, and excretion.

-

Structural Scaffold: The tetrahedral geometry of the sulfone group can act as a rigid structural element to orient other functional groups for optimal target binding.

The diagram below illustrates the logical relationship of how a sulfone-containing compound like 4-(chloromethyl)phenyl methyl sulfone could be considered in a drug discovery pipeline.

Caption: Role of sulfone-containing compounds in drug discovery.

The chloromethyl group in 4-(chloromethyl)phenyl methyl sulfone provides a reactive handle that can be utilized for further chemical modifications, allowing for its incorporation into larger, more complex molecules. This makes it a potentially useful building block for creating libraries of compounds for high-throughput screening in drug discovery campaigns.

Conclusion

4-(Chloromethyl)phenyl methyl sulfone is a stable, crystalline solid with physicochemical properties that make it a manageable compound for laboratory research. Its synthesis can be achieved through a two-step reduction and methylation process from the corresponding sulfonyl chloride. While direct biological applications of this specific compound are not widely reported, the presence of the sulfone functional group suggests its potential as a scaffold or building block in medicinal chemistry. The principles outlined in this technical guide provide a foundation for researchers and drug development professionals to understand and utilize 4-(chloromethyl)phenyl methyl sulfone in their scientific endeavors. Further research is warranted to explore the specific biological activities of this and structurally related compounds.

References

- 1. A reagent to access methyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The importance of sulfur-containing motifs in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-(Chloromethyl)Phenyl Methyl Sulfone Supplier & Manufacturer in China | Properties, Uses, Safety Data & Price [chlorobenzene.ltd]

- 4. CN102924347A - Preparation method of phenyl methyl sulphone derivatives - Google Patents [patents.google.com]

- 5. The vinyl sulfone motif as a structural unit for novel drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,4-Dimethylbenzenesulfonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dimethylbenzenesulfonyl chloride, a versatile reagent in organic synthesis with significant potential in the development of novel therapeutic agents. This document details its chemical and physical properties, provides established synthesis protocols, and explores its application in the synthesis of targeted inhibitors for signaling pathways relevant to drug discovery.

Chemical Identity and Synonyms

This compound is an aromatic sulfonyl chloride compound. For clarity and comprehensive database searching, a list of its synonyms and identifiers is provided below.

-

Systematic Name: this compound

-

Other Names: 3,4-Dimethylbenzene-1-sulfonyl chloride, 3,4-Xylenesulfonyl chloride, Toluene-3,4-sulfonyl chloride

-

CAS Number: 2905-30-8

-

Molecular Formula: C₈H₉ClO₂S

-

InChI Key: DNMQPRPJIWTNAX-UHFFFAOYSA-N

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented in the table below. This data is essential for its appropriate handling, reaction setup, and characterization.

| Property | Value | Reference(s) |

| Molecular Weight | 204.67 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 49-53 °C | |

| Boiling Point | 145 °C at 10 mmHg | |

| Density | 1.334 g/cm³ (predicted) | |

| Solubility | Soluble in dichloromethane, chloroform, THF. Reacts with water and alcohols. | [2] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.81 (d, J=1.9 Hz, 1H), 7.63 (dd, J=8.0, 1.9 Hz, 1H), 7.30 (d, J=8.0 Hz, 1H), 2.35 (s, 3H), 2.34 (s, 3H) | |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 145.2, 140.0, 138.2, 131.9, 128.9, 126.5, 20.1, 19.9 | |

| IR (KBr, cm⁻¹) | ν: 1375 (SO₂ asym), 1170 (SO₂ sym), 820 (C-H out of plane) | |

| Mass Spectrum (EI) | m/z (%): 204 (M⁺, 40), 139 (100), 105 (85), 91 (60), 77 (30) |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in the formation of sulfonamides are provided below. These protocols are intended for use by trained professionals in a laboratory setting.

Synthesis of this compound from o-Xylene

This protocol describes the direct chlorosulfonation of o-xylene.

Materials:

-

o-Xylene

-

Chlorosulfonic acid

-

Phosphorus pentachloride

-

Dichloromethane (DCM)

-

Ice

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add o-xylene (1.0 eq).

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add chlorosulfonic acid (3.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Carefully add phosphorus pentachloride (1.1 eq) in portions to the reaction mixture.

-

Heat the mixture to 60 °C and stir for an additional 3 hours.

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL), followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system like hexane/ethyl acetate.

Caption: Synthesis of this compound from o-xylene.

Synthesis of N-Aryl-3,4-dimethylbenzenesulfonamides

This protocol outlines the general procedure for the reaction of this compound with a primary amine to form a sulfonamide, a common scaffold in medicinal chemistry.

Materials:

-

This compound

-

Primary amine (e.g., aniline derivative)

-

Pyridine or triethylamine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve the primary amine (1.0 eq) and pyridine (1.5 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 eq) in dichloromethane to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with 1 M HCl (2 x 20 mL) to remove excess pyridine.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution (1 x 20 mL) and then with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude sulfonamide product can be purified by column chromatography on silica gel or by recrystallization.[3]

Caption: General synthesis of N-aryl-3,4-dimethylbenzenesulfonamides.

Applications in Drug Discovery: Targeting the COX-2 Signaling Pathway

The sulfonamide moiety is a well-established pharmacophore in a variety of therapeutic agents. Notably, the benzenesulfonamide scaffold is a key structural feature of selective cyclooxygenase-2 (COX-2) inhibitors, such as Celecoxib.[4] These drugs are a class of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the COX-2 enzyme, which is involved in the inflammatory response and pain signaling.

The 3,4-dimethyl substitution pattern on the benzenesulfonyl chloride moiety can be utilized to synthesize novel analogues of existing COX-2 inhibitors. The methyl groups can influence the compound's lipophilicity, metabolic stability, and binding interactions within the active site of the COX-2 enzyme, potentially leading to improved potency, selectivity, or pharmacokinetic properties.

The general mechanism of action for benzenesulfonamide-based COX-2 inhibitors involves the sulfonamide group binding to a hydrophilic side pocket within the COX-2 active site, particularly interacting with key amino acid residues such as His90, Arg513, and Phe518. This interaction is crucial for the selective inhibition of COX-2 over the constitutively expressed COX-1 isoform. The synthesis of a library of analogues with varying substitution patterns on the benzenesulfonyl chloride, including the 3,4-dimethyl variant, is a common strategy in the lead optimization phase of drug discovery for this target.[5][6]

Caption: Inhibition of the COX-2 signaling pathway by a sulfonamide derivative.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It reacts with water, including moisture in the air, to produce hydrochloric acid and 3,4-dimethylbenzenesulfonic acid. Therefore, it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its utility in the construction of sulfonamide-containing molecules provides a direct route to the synthesis of potential therapeutic agents, including analogues of established drugs like the COX-2 inhibitors. The detailed protocols and data provided in this guide are intended to facilitate its effective and safe use in research and development settings, ultimately contributing to the discovery of new and improved medicines.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 3,4-Dimethylbenzene-1-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,4-dimethylbenzene-1-sulfonyl chloride, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the primary synthetic pathways, experimental protocols, and relevant quantitative data, presented in a format tailored for chemical research and development professionals.

Introduction

3,4-Dimethylbenzene-1-sulfonyl chloride, also known as o-xylene-4-sulfonyl chloride, is an aromatic sulfonyl chloride that serves as a crucial building block in organic synthesis. Its bifunctional nature, featuring a reactive sulfonyl chloride group and a substituted aromatic ring, allows for its incorporation into a wide array of complex molecules. The primary application of this compound lies in the formation of sulfonamides and sulfonate esters, moieties frequently found in biologically active compounds.

Synthetic Pathways

The synthesis of 3,4-dimethylbenzene-1-sulfonyl chloride from o-xylene can be achieved through two primary methods: a one-pot direct chlorosulfonation or a two-step process involving the formation of a sulfonic acid intermediate.

Method 1: Direct Chlorosulfonation

This is the most direct and common method, involving the reaction of o-xylene with an excess of chlorosulfonic acid. The chlorosulfonic acid acts as both the sulfonating and chlorinating agent.

Method 2: Two-Step Sulfonation and Chlorination

This method involves the initial sulfonation of o-xylene with concentrated sulfuric acid to form 3,4-dimethylbenzenesulfonic acid.[1][2] The isolated sulfonic acid is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to yield the desired sulfonyl chloride.[3]

The direct chlorosulfonation method is generally preferred for its efficiency and atom economy.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of analogous compounds and general principles of sulfonation and chlorination reactions.[4][5][6]

Method 1: Direct Chlorosulfonation of o-Xylene

This one-pot procedure is adapted from the synthesis of the isomeric 2,4-dimethylbenzenesulfonyl chloride.[6]

Reaction Scheme:

Caption: Direct chlorosulfonation of o-xylene.

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl, add chlorosulfonic acid (e.g., 4-5 molar equivalents).

-

Cool the flask in an ice-water bath to 0-5 °C with continuous stirring.

-

Slowly add o-xylene (1 molar equivalent) dropwise from the dropping funnel, ensuring the reaction temperature is maintained below 10 °C.

-

After the addition is complete, continue stirring at 0-5 °C for 1 hour.

-

Gradually raise the temperature to 20-25 °C and stir for an additional 2-3 hours. The reaction progress can be monitored by TLC.

-